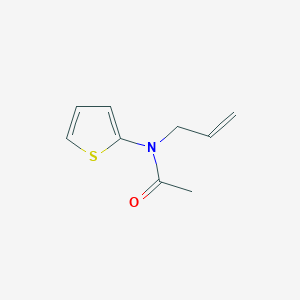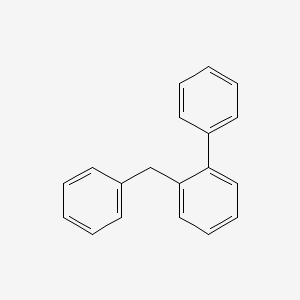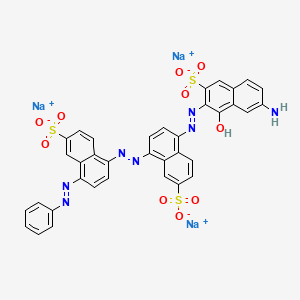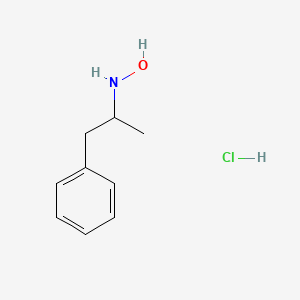
1-Phenyl-2-hydroxyaminopropane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- is a chemical compound with the molecular formula C10H15NOHCl It is a derivative of hydroxylamine and is structurally related to amphetamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- typically involves the reaction of hydroxylamine with alpha-methylphenethylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: Hydroxylamine and alpha-methylphenethylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.
Product Formation: The product, Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)-, is obtained as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of hydroxylamine and alpha-methylphenethylamine.
Controlled Environment: The reaction is carried out in controlled environments to ensure safety and purity.
Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation Products: Oximes, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, other substituted compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neurochemical research.
Medicine: Explored for its psychoactive properties and potential therapeutic applications in treating certain neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine oxidase inhibitor (MAOI), which increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This action leads to its psychoactive effects and potential therapeutic benefits.
Comparison with Similar Compounds
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- can be compared with other similar compounds, such as:
Amphetamines: Structurally related and share similar psychoactive properties.
Methylenedioxyamphetamine (MDA): Another psychoactive compound with similar effects.
Hydroxylamine Derivatives: Other derivatives of hydroxylamine with varying chemical properties and applications.
Uniqueness
The uniqueness of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- lies in its specific combination of hydroxylamine and alpha-methylphenethylamine, which imparts distinct chemical and pharmacological properties.
Conclusion
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable subject of study in fields ranging from organic chemistry to neuropharmacology.
Properties
CAS No. |
4490-17-9 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
N-(1-phenylpropan-2-yl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-8(10-11)7-9-5-3-2-4-6-9;/h2-6,8,10-11H,7H2,1H3;1H |
InChI Key |
ALRZZAHTTYSVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NO.Cl |
Related CAS |
63-90-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


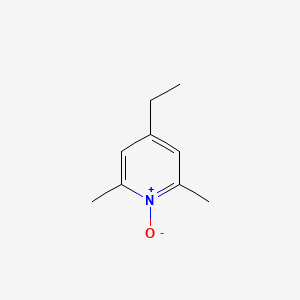
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
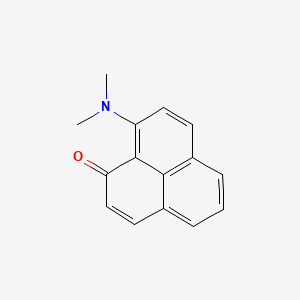
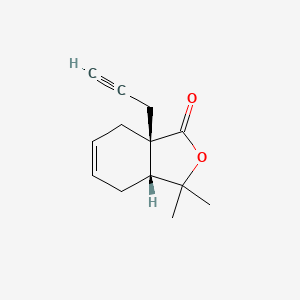
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
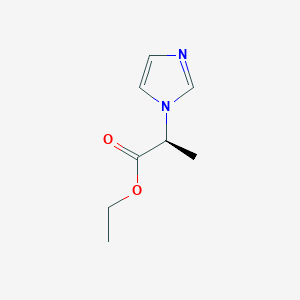
![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)
